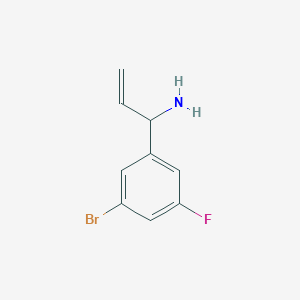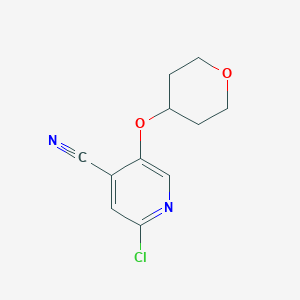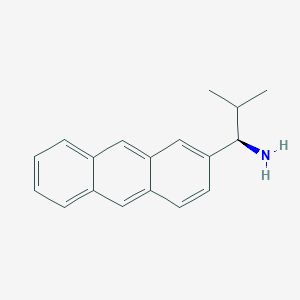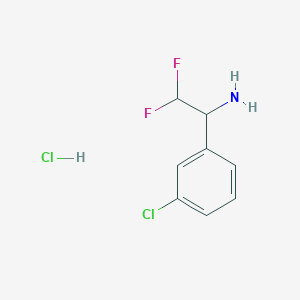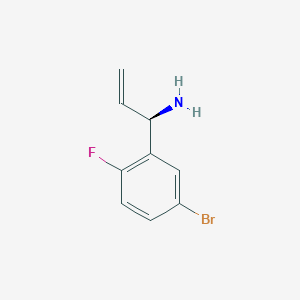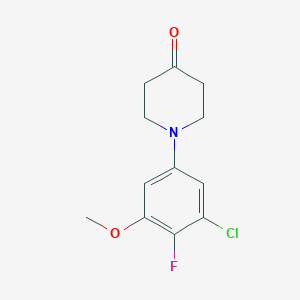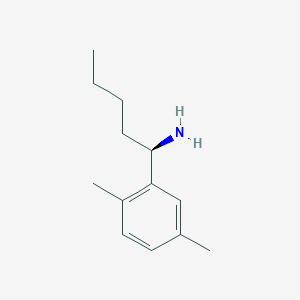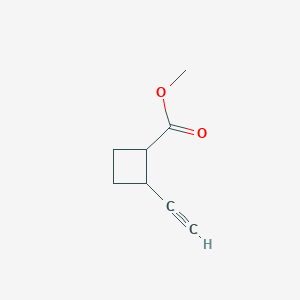
Methyl 2-ethynylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethynylcyclobutane-1-carboxylate is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclobutane, featuring an ethynyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynylcyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like copper(I) iodide to facilitate the formation of the ethynyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ethynylcyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a diketone.
Reduction: The compound can be reduced to form a cyclobutanol derivative.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
Methyl 2-ethynylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Methyl 2-ethynylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-ethynylcyclopropane-1-carboxylate
- Methyl 2-ethynylcyclopentane-1-carboxylate
- Methyl 2-ethynylcyclohexane-1-carboxylate
Uniqueness
Methyl 2-ethynylcyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other transformations that are less feasible with larger ring systems .
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
methyl 2-ethynylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-3-6-4-5-7(6)8(9)10-2/h1,6-7H,4-5H2,2H3 |
Clé InChI |
DWOKSUHXBUHXLZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


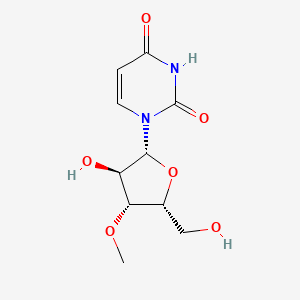
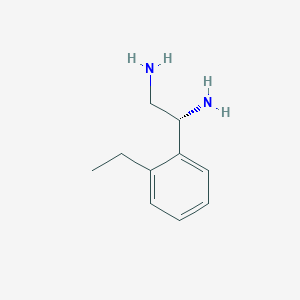
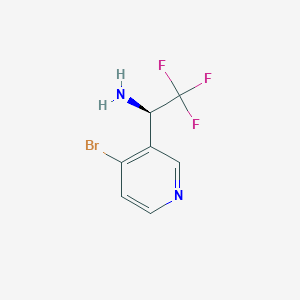
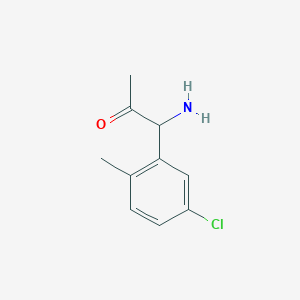
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
